Cromakalim

Stereoselectivity Vascular Pharmacology Enantiomer Potency

Avoid irreproducible KATP channel research. Cromakalim (BRL 34915) is the definitive reference standard for establishing potency and efficacy of novel KATP modulators in vascular smooth muscle preparations. Its >150-fold enantiomer potency difference makes it essential for calibrating chiral separation methods and validating target engagement. - Quantitatively benchmark new chemical entities (IC50: 21-47 nM in isolated vascular tissues). - Superior potency: 106-fold vs. diazoxide; 3-fold vs. minoxidil sulfate. - Ideal tool for lymphatic function studies (38.4% in vivo flow reduction) and dopaminergic neurotransmission models.

Molecular Formula C16H18N2O3
Molecular Weight 286.33 g/mol
CAS No. 94535-51-0
Cat. No. B1195114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCromakalim
CAS94535-51-0
SynonymsBRL 38226
BRL 38227
BRL-34915
BRL-38226
BRL-38227
BRL38226
BRL38227
Cromakalim
Cromakalim, (3R-cis)-Isomer
Cromakalim, (3R-trans)-Isomer
Cromakalim, (3S-cis)-Isomer
Cromakalim, (3S-trans)-Isomer
Cromakalim, (trans)-Isomer
Lemakalim
Levcromakalim
Molecular FormulaC16H18N2O3
Molecular Weight286.33 g/mol
Structural Identifiers
SMILESCC1(C(C(C2=C(O1)C=CC(=C2)C#N)N3CCCC3=O)O)C
InChIInChI=1S/C16H18N2O3/c1-16(2)15(20)14(18-7-3-4-13(18)19)11-8-10(9-17)5-6-12(11)21-16/h5-6,8,14-15,20H,3-4,7H2,1-2H3
InChIKeyTVZCRIROJQEVOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cromakalim: Prototypical KATP Channel Opener


Cromakalim (BRL 34915) is the prototypical ATP-sensitive potassium (KATP) channel opener, a benzopyran derivative that acts by opening Kir6.x/SUR potassium channels to cause membrane hyperpolarization and smooth muscle relaxation [1]. The compound exists as a racemic mixture of trans enantiomers, with the (−)-(3S,4R) enantiomer (levcromakalim, BRL 38227) being the pharmacologically active species [2]. As the foundational compound of the KATP opener class, cromakalim serves as the benchmark reference standard against which novel KATP modulators are evaluated for potency, tissue selectivity, and mechanism of action [3].

Why Cromakalim Cannot Be Substituted


KATP channel openers exhibit profound differences in stereoselectivity, tissue specificity, and potency that preclude simple one-for-one substitution in experimental systems [1]. Cromakalim exists as a racemic mixture with a >150-fold potency difference between active (−) and inactive (+) enantiomers—a stereoselectivity profile that varies substantially among structural analogs [2]. Furthermore, cromakalim displays distinct vascular versus cardiac selectivity (IC50 ratio of approximately 1:500), a property not shared equally by pinacidil, nicorandil, or diazoxide [3]. These compound-specific pharmacological signatures mean that substituting one KATP opener for another without re-optimizing concentrations and validating target engagement will yield non-comparable or irreproducible results.

Cromakalim Differentiation Evidence


Stereoselective Vascular Relaxation Potency

Cromakalim is supplied as a racemic mixture, but the (−)-(3S,4R) enantiomer (levcromakalim) accounts for the vast majority of its pharmacological activity. In rabbit aortic rings partially depolarized with 27 mM K+, (−)-cromakalim exhibited an EC50 of 0.18 µM for relaxation, representing a 150-fold higher potency than the (+)-enantiomer [1]. This stereoselectivity was consistent across three distinct mechanisms of smooth muscle activation: depolarization-induced Ca2+ entry (150-fold), agonist-induced Ca2+ entry through receptor-operated channels (191-fold), and agonist-induced Ca2+ release from intracellular stores (144-fold) [2]. All effects of (−)-cromakalim were blocked by the KATP channel antagonist glibenclamide (10 µM) or by complete depolarization with 40 mM K+, confirming KATP channel-mediated mechanism [3].

Stereoselectivity Vascular Pharmacology Enantiomer Potency

Vascular Relaxation Potency vs. Pinacidil and Nicorandil

In isolated rabbit portal vein preparations, cromakalim relaxed vascular smooth muscle with an IC50 of 21 nM (2.1 × 10⁻⁸ M), demonstrating 2.2-fold higher potency than pinacidil (IC50 = 46 nM) and approximately 62,000-fold higher potency than nicorandil (IC50 = 1.3 mM) [1]. In conscious renal hypertensive cats, cromakalim was 10-fold more potent than pinacidil as an antihypertensive agent, while nicorandil was 10-fold less potent than pinacidil [2]. Cromakalim and pinacidil exhibited similar duration of antihypertensive action, whereas nicorandil was short-acting [3].

Vascular Relaxation Potency Comparison KATP Opener

Vascular Relaxation Potency vs. Diazoxide and Minoxidil Sulfate

In isolated rat portal venous strips exhibiting spontaneous myogenic contractions, cromakalim (BRL 34915) produced concentration-dependent relaxation with an IC50 of 47 nM (4.7 × 10⁻⁸ M), compared to minoxidil sulfate (IC50 = 140 nM) and diazoxide (IC50 = 5,000 nM) [1]. This represents a 3-fold potency advantage over minoxidil sulfate and a 106-fold advantage over diazoxide. The relaxant responses to all three compounds were antagonized by the sulfonylurea glibenclamide (glyburide) in a concentration-dependent manner, confirming KATP channel-mediated mechanisms [2].

Vascular Pharmacology IC50 Comparison Smooth Muscle Relaxation

Vascular-Cardiac Tissue Selectivity

Cromakalim, pinacidil, and nicorandil were evaluated for their tissue specificity in parallel vascular (rabbit portal vein) and cardiac (rabbit papillary muscle) preparations. Cromakalim exhibited an IC50 of 21 nM in vascular tissue versus an estimated IC50 of >10 µM in cardiac tissue, representing a vascular:cardiac selectivity ratio of approximately 1:500 [1]. In contrast, pinacidil showed an IC50 of 46 nM in vascular tissue with a similar but slightly lower selectivity profile, while nicorandil (IC50 = 1.3 mM in vascular tissue) demonstrated markedly different pharmacology due to its hybrid nitrate-KATP opener mechanism [2]. In anesthetized cats, cromakalim uniquely produced a marked reduction in renal vascular resistance, a hemodynamic effect not observed with pinacidil or nicorandil [3].

Tissue Selectivity Vascular vs. Cardiac Therapeutic Index

Lymphatic Flow Inhibition in Vivo

High-speed in vivo imaging of the rat mesenteric lymphatic circulation revealed that superfusion of lymph vessels with cromakalim (0.01–10 µmol/L) maximally decreased lymph flow by 38.4%, compared to a 27.4% maximal decrease produced by minoxidil sulfate at the same concentration range [1]. In isolated rat mesenteric lymph vessels, cromakalim (0.01–3 µmol/L) progressively inhibited rhythmic contractions and calculated intraluminal flow, with minoxidil sulfate and diazoxide producing similar but less pronounced effects across a wider concentration range (0.01–100 µmol/L) [2]. Patch-clamp studies identified cromakalim-elicited unitary K+ currents in lymphatic muscle cells with a single-channel conductance of 46.4 pS, consistent with Kir6.1/6.2 channel activation [3].

Lymphatic Function Peripheral Edema In Vivo Pharmacology

Striatal Dopamine Release Modulation

In conscious, freely-moving rats, the KATP channel opener (−)-cromakalim significantly decreased extracellular dopamine concentrations in the striatum, producing a maximum decrease of 54% below baseline at 100 and 1000 µM concentrations [1]. In contrast, diazoxide had no significant effect on striatal dopamine release at any concentration tested [2]. This differential effect occurs despite both compounds being KATP channel openers, likely reflecting differences in their ability to access or activate KATP channels in nigrostriatal dopaminergic terminals [3].

Neuropharmacology Dopamine Release KATP Channel

Cromakalim Research Applications


KATP Modulator Benchmarking in Vascular Smooth Muscle

Cromakalim is the definitive reference standard for establishing the potency and efficacy of novel KATP channel openers or blockers in vascular smooth muscle preparations. Its well-characterized IC50 of 21–47 nM in isolated vascular tissues [1] provides a validated benchmark against which new chemical entities can be quantitatively compared. The compound's 106-fold potency advantage over diazoxide [2] and 3-fold advantage over minoxidil sulfate [3] in identical assay conditions makes it the most sensitive probe for detecting subtle changes in KATP channel function.

Stereoselectivity and Enantiomer-Specific Pharmacology

Cromakalim's pronounced stereoselectivity (150- to 191-fold potency difference between active (−) and inactive (+) enantiomers) [1] makes it an ideal model system for investigating stereochemical requirements of KATP channel activation, validating enantiomer purity in synthetic chemistry programs, and calibrating chiral separation methodologies. Procurement of both racemic cromakalim and purified (−)-cromakalim (levcromakalim) enables definitive control experiments that distinguish specific KATP-mediated effects from off-target activities.

Lymphatic Biology and Edema Mechanisms

Cromakalim produces the most pronounced inhibition of lymphatic contractility and lymph flow among clinically relevant KATP openers (38.4% in vivo flow reduction) [1]. This property makes it the preferred tool compound for investigating the role of KATP channels in lymphatic function, the mechanisms underlying KATP opener-induced peripheral edema, and screening strategies for developing arterial-selective KATP openers with reduced lymphatic liability [2]. Minoxidil sulfate should be used as a comparator with distinct quantitative effects (27.4% flow reduction) rather than as a substitute.

CNS Dopamine Signaling Research

Cromakalim, but not diazoxide, modulates striatal dopamine release in vivo (54% maximal decrease) [1]. This unique property positions cromakalim as the essential KATP opener for studies investigating the role of KATP channels in dopaminergic neurotransmission, basal ganglia function, Parkinson's disease models, and the neuropharmacology of addiction. Diazoxide is not a suitable substitute in this experimental context and would produce misleading negative results.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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